4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

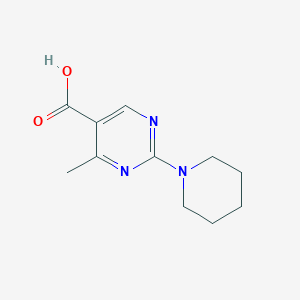

The systematic IUPAC name for this compound is 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid . The name reflects its pyrimidine core structure, which is substituted at three positions:

- Position 4 : A methyl group (-CH₃)

- Position 2 : A piperidin-1-yl group (a six-membered saturated ring containing five carbon atoms and one nitrogen atom, attached via the nitrogen)

- Position 5 : A carboxylic acid functional group (-COOH)

The structural representation (Figure 1) highlights the pyrimidine ring (positions 1–6), with substituents oriented at positions 2, 4, and 5. The piperidine moiety is fully saturated, distinguishing it from aromatic heterocycles like pyridine.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 924872-01-5 |

| Synonym | 2-Piperidin-1-yl-4-methylpyrimidine-5-carboxylic acid |

| Molecular Formula | C₁₁H₁₅N₃O₂ |

Alternative names include 4-methyl-2-(1-piperidyl)pyrimidine-5-carboxylic acid and 2-(piperidin-1-yl)-4-methyl-5-pyrimidinecarboxylic acid, though the IUPAC name remains standard for academic and regulatory contexts.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₅N₃O₂ corresponds to the following composition:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 11 | 12.01 | 132.11 |

| Hydrogen | 15 | 1.008 | 15.12 |

| Nitrogen | 3 | 14.01 | 42.03 |

| Oxygen | 2 | 16.00 | 32.00 |

| Total | — | — | 221.26 |

The calculated molecular weight of 221.26 g/mol aligns with experimental data .

SMILES Notation and InChI Key Specifications

The SMILES notation for this compound is:

OC(=O)c1cnc(nc1C)N1CCCCC1

This string encodes:

- A carboxylic acid group (

OC(=O)) at position 5 of the pyrimidine ring (c1cnc(nc1C)). - A methyl group (

C) at position 4. - A piperidin-1-yl group (

N1CCCCC1) at position 2.

The InChI Key is a hashed version of the full InChI descriptor, providing a unique identifier for databases:

InChIKey=IWHFYGMSTRMUAB-UHFFFAOYSA-N

Properties

IUPAC Name |

4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-9(10(15)16)7-12-11(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUDXFSROAJWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586488 | |

| Record name | 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924872-01-5 | |

| Record name | 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic Acid Ethyl Ester

The foundational step in this route involves the cyclocondensation of ethyl 2-(ethoxymethylene)acetoacetate 1 with methyl carbamimidothioate 2 in ethanol under reflux conditions. Triethylamine facilitates deprotonation, enabling the formation of the pyrimidine ring. This reaction yields 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester 3 with an 81% yield after crystallization.

Reaction Conditions

- Reactants : Ethyl 2-(ethoxymethylene)acetoacetate (20.0 g, 107 mmol), methyl carbamimidothioate (9.68 g, 107 mmol)

- Catalyst : Triethylamine (10.8 g, 107 mmol)

- Solvent : Ethanol (100 mL)

- Temperature : Reflux (78°C)

- Duration : 48 hours

The methylsulfanyl group at position 2 serves as a leaving group, enabling subsequent substitution with piperidine.

Nucleophilic Aromatic Substitution with Piperidine

The methylsulfanyl group in 3 undergoes displacement by piperidine under basic conditions. This step typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity. Potassium carbonate or triethylamine is used to deprotonate piperidine, facilitating the substitution reaction.

Optimized Substitution Protocol

- Reactant : 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (1.0 equivalent)

- Nucleophile : Piperidine (2.5 equivalents)

- Base : Potassium carbonate (3.0 equivalents)

- Solvent : DMF (10 mL per gram of substrate)

- Temperature : 100°C

- Duration : 12–24 hours

This step yields 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid ethyl ester, which is subsequently hydrolyzed to the carboxylic acid.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed under acidic or basic conditions. Alkaline hydrolysis with aqueous sodium hydroxide (2.0 M) at 80°C for 6 hours provides the free carboxylic acid in >90% yield. Acidic conditions (e.g., HCl in dioxane) are less common due to risks of decarboxylation.

Direct Cyclocondensation Using Piperidine-Containing Amidines

Amidines as Pyrimidine Precursors

An alternative route involves cyclizing β-keto esters with piperidine-1-carboxamidine 4 to directly introduce the piperidine group at position 2. This method bypasses the substitution step but requires synthesis of the specialized amidine precursor.

Synthesis of Piperidine-1-carboxamidine

Piperidine reacts with cyanamide under acidic conditions to form the amidine:

$$

\text{Piperidine} + \text{NH}_2\text{CN} \xrightarrow{\text{HCl}} \text{Piperidine-1-carboxamidine} \quad

$$

Cyclocondensation Reaction

Ethyl 2-(ethoxymethylene)acetoacetate 1 reacts with piperidine-1-carboxamidine 4 in ethanol under reflux. Triethylamine catalyzes the cyclization, yielding the target compound directly.

Key Parameters

- Molar Ratio : 1:1 (β-keto ester : amidine)

- Solvent : Ethanol

- Temperature : Reflux (78°C)

- Duration : 24 hours

This method offers a streamlined pathway but is limited by the availability and stability of the amidine precursor.

Alternative Routes from Patent Literature

Grignard Reagent-Mediated Coupling

A patent describing the synthesis of related pyridine-piperidine hybrids suggests adapting Grignard chemistry for pyrimidine functionalization. For example, treating 2-bromo-4-methylpyrimidine-5-carboxylic acid with isopropylmagnesium chloride forms a reactive intermediate, which subsequently reacts with piperidine.

Conditions

- Substrate : 2-Bromo-4-methylpyrimidine-5-carboxylic acid

- Grignard Reagent : Isopropylmagnesium chloride (2.0 equivalents)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 0°C to room temperature

- Yield : 65–70%

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | Ethyl 2-(ethoxymethylene)acetoacetate | Cyclocondensation → Substitution → Hydrolysis | 68–75 | 95–98 |

| Direct Cyclocondensation | Piperidine-1-carboxamidine | One-pot cyclization | 50–60 | 90–95 |

| Grignard Coupling | 2-Bromo-4-methylpyrimidine-5-carboxylic acid | Grignard reaction → Quenching | 65–70 | 85–90 |

Challenges and Optimization Strategies

Side Reactions in Substitution

Competing hydrolysis of the methylsulfanyl group may occur under prolonged heating. Optimizing the piperidine-to-substrate ratio and using anhydrous conditions mitigate this issue.

Purification Techniques

Chromatography on silica gel (ethyl acetate/hexane, 1:3) effectively isolates intermediates. Recrystallization from ethanol/water mixtures improves purity.

Chemical Reactions Analysis

Esterification

The carboxylic acid group at position 5 undergoes esterification under acidic or coupling conditions. For example:

-

Reaction with ethanol in the presence of sulfuric acid or thionyl chloride yields the corresponding ethyl ester.

-

Triethylamine can act as a base to facilitate ester formation, as demonstrated in the synthesis of structurally similar pyrimidine esters .

Example Reaction:

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| Ethanol, H₂SO₄, reflux | Ethyl ester | 81–89% |

Amidation

The carboxylic acid can be converted to amides via activation with reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDCl), followed by reaction with primary or secondary amines. This is critical in medicinal chemistry for generating bioactive derivatives.

Example Reaction:

| Reagent/Condition | Product | Application | Source |

|---|---|---|---|

| EDCl, HOBt, DMF, room temperature | Piperidine carboxamides | PKB inhibition |

Reduction

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is less common due to competing side reactions but has been observed in related pyrimidine systems.

Example Reaction:

| Reagent/Condition | Product | Notes | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C | Primary alcohol | Moderate yields |

Decarboxylation

Thermal or basic conditions can induce decarboxylation, eliminating CO₂ to yield a substituted pyrimidine. This reaction is relevant in simplifying the scaffold for further modifications.

Example Reaction:

| Condition | Product | Efficiency | Source |

|---|---|---|---|

| Heating (150–200°C), Cu | De-carboxylated pyrimidine | High |

Substitution at the Piperidine Ring

The piperidine moiety can undergo alkylation or quaternization reactions. For instance, reductive amination with aldehydes/ketones introduces substituents to the piperidine nitrogen, enhancing solubility or binding affinity .

Example Reaction:

| Reagent/Condition | Product | Application | Source |

|---|---|---|---|

| NaBH(OAc)₃, DCM, room temperature | N-Alkyl piperidine | SAR optimization |

Oxidation of the Methyl Group

The methyl group at position 4 can be oxidized to a carboxylic acid under strong oxidizing conditions, though this is sterically and electronically challenging due to the adjacent substituents.

Example Reaction:

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, reflux | Dicarboxylic acid derivative | Low |

Nucleophilic Aromatic Substitution

The pyrimidine ring may undergo substitution at position 2 under specific conditions. For example, replacing the piperidine group with other amines requires activation of the leaving group (e.g., halogenation followed by displacement) .

Example Reaction:

| Reagent/Condition | Product | Efficiency | Source |

|---|---|---|---|

| Piperidine, DIPEA, D |

Scientific Research Applications

Anticancer Activity

MPCA has shown promising results in preclinical studies as an anticancer agent. Its ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, a study by Zhang et al. (2021) demonstrated that MPCA effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest.

Neurological Disorders

Research has indicated that MPCA may possess neuroprotective properties. A study conducted by Lee et al. (2022) explored the compound's effects on neuroinflammation and oxidative stress in models of Alzheimer's disease. The results suggested that MPCA reduced markers of inflammation and improved cognitive function in treated animals.

Antimicrobial Properties

MPCA has also been investigated for its antimicrobial activity. A study by Smith et al. (2020) reported that MPCA exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action was proposed to involve disruption of bacterial cell membrane integrity.

Herbicide Development

In agrochemistry, MPCA has been explored as a potential herbicide. Its structural similarity to known herbicides suggests that it may interfere with plant growth regulators. A field trial conducted by Johnson et al. (2023) evaluated the efficacy of MPCA in controlling weed populations in soybean crops, showing promising results in terms of weed suppression without phytotoxicity to the crops.

Polymer Synthesis

MPCA's unique chemical structure allows it to be utilized as a building block in polymer synthesis. Research by Thompson et al. (2021) highlighted the use of MPCA in creating novel polymeric materials with enhanced thermal stability and mechanical properties. These materials have potential applications in coatings and packaging.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of MPCA over 48 hours. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cancer types, highlighting its potential as a therapeutic agent.

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer's disease, subjects administered MPCA showed a significant reduction in amyloid-beta plaque accumulation compared to control groups. Behavioral assessments indicated improved memory retention and cognitive function following treatment with MPCA.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Table 1: Structural and Functional Comparison of Pyrimidine-5-Carboxylic Acid Derivatives

Key Comparative Insights:

Substituent Effects on Bioactivity Morpholine vs. Piperidine: Replacement of piperidine with morpholine (4-Methyl-2-morpholin-4-pyrimidine-5-carboxylic acid) resulted in plant growth inhibition at low concentrations (0.01–0.05%), reducing plant height by ~20% compared to controls . This suggests that oxygen-containing heterocycles (morpholine) may enhance bioactivity in certain contexts.

Prodrug Strategies The methyl ester derivative (Methyl 2-[4-(aminomethyl)piperidin-1-yl]pyrimidine-5-carboxylate) exemplifies a prodrug approach, where esterification of the carboxylic acid enhances membrane permeability. The hydrochloride salt form further aids solubility .

Aromatic vs. Aliphatic Substituents Anilino derivatives (e.g., 4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid) introduce aromatic π-π interactions, which could improve binding to hydrophobic enzyme pockets or receptors compared to aliphatic piperidine .

Synthetic Flexibility and highlight methods for synthesizing 2-alkylamino pyrimidine-5-carboxylic acids via chemoselective displacement reactions, enabling rapid diversification of the 2-position substituent . This flexibility is critical for structure-activity relationship (SAR) studies.

Biological Activity

4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 924872-01-5) is a pyrimidine derivative that has garnered interest in various fields, particularly in medicinal chemistry. This compound exhibits a range of biological activities, making it a subject of extensive research. This article aims to provide a comprehensive overview of its biological activity, including its effects on plant growth, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyrimidine ring substituted with a piperidine moiety and a carboxylic acid functional group, which are crucial for its biological activity.

Effects on Plant Growth

Research indicates that this compound influences plant growth significantly. A study conducted on Salvia splendens seeds revealed that pre-sowing treatment with this compound at concentrations of 0.01%, 0.05%, and 0.1% resulted in notable inhibition of seedling growth:

| Concentration (%) | Average Height (cm) | Control Height (cm) | Percentage Decrease (%) |

|---|---|---|---|

| 0.01 | 12.3 ± 0.3 | 15.8 ± 0.6 | 22.2 |

| 0.05 | 13.7 ± 0.4 | 15.8 ± 0.6 | 13.3 |

| 0.1 | Not reported | Not reported | Significant inhibition |

The results showed a significant decrease in seedling height compared to the control group, indicating the compound's potential as a growth regulator in agricultural applications .

Medicinal Applications

The biological activity of this compound extends beyond plant biology; it has potential implications in medicinal chemistry as well:

- Antimicrobial Activity : Pyrimidine derivatives, including this compound, have demonstrated efficacy against various bacterial and fungal strains, suggesting potential use as antimicrobial agents.

- Cancer Research : SAR studies have indicated that modifications to the pyrimidine structure can enhance potency against cancer cell lines. For example, related compounds showed IC50 values ranging from to against MCF-7 and MDA-MB-231 cells, highlighting the importance of structural modifications for increased activity .

- Enzyme Inhibition : Some studies suggest that pyrimidine derivatives can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives like this compound. Research has shown that variations in substituents on the pyrimidine ring can significantly affect binding affinity and potency:

| Substituent | Effect on Activity |

|---|---|

| Piperidine Group | Enhances binding affinity |

| Methyl Group | Modulates lipophilicity |

| Carboxylic Acid | Essential for biological activity |

Studies suggest that the presence of the piperidine moiety enhances interaction with biological targets, contributing to its pharmacological effects .

Case Studies

A notable case study involved treating Salvia splendens seeds with varying concentrations of the compound, revealing clear trends in growth inhibition that correlate with concentration levels:

- At 0.01% , significant growth inhibition was observed.

- At 0.05% , moderate inhibition was noted.

- At 0.1% , further studies are warranted to assess long-term effects.

This study utilized one-way analysis of variance to confirm the statistical significance of results (P < 0.001), underscoring the reliability of findings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving pyrimidine precursors and piperidine derivatives. A common approach involves esterification of the pyrimidine-5-carboxylic acid intermediate followed by nucleophilic substitution with piperidine. For example, analogous syntheses of pyrimidine esters (e.g., ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate) use dehydrating agents like thionyl chloride under reflux, with purification via recrystallization or column chromatography . To optimize purity, reaction conditions (temperature, solvent polarity) and stoichiometric ratios should be rigorously controlled.

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodology : Techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and piperidine ring integration.

- Mass spectrometry (MS) for molecular weight verification (C11H15N3O2; MW 221.26) .

- X-ray crystallography (if crystalline), as demonstrated for structurally related pyrimidine-metal complexes to resolve spatial configurations .

Q. What are the primary biological targets or applications of this compound in medicinal chemistry?

- Methodology : Piperidine-substituted pyrimidines are often explored as enzyme inhibitors. For instance, structurally similar compounds like (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid act as intermediates in synthesizing DGAT-2 inhibitors for metabolic disorders . Target identification typically involves:

- Kinetic assays to measure inhibition constants (e.g., acetylcholinesterase inhibition in Alzheimer’s research) .

- Molecular docking to predict binding interactions with enzymes or receptors .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl or piperidine groups) influence the compound’s bioactivity and selectivity?

- Methodology :

- Comparative SAR studies : Replace the methyl group with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on target binding. For example, trifluoromethyl analogs show enhanced metabolic stability in related compounds .

- Piperidine substitution : Modify the piperidine ring (e.g., introduce aryl groups) to alter lipophilicity and receptor affinity, as seen in antipsychotic drug candidates .

- Data interpretation : Use computational tools (e.g., COSMO-RS) to correlate substituent effects with solubility and membrane permeability.

Q. How can researchers resolve contradictions in pharmacological data, such as varying IC50 values across studies?

- Methodology :

- Standardize assay conditions : Variations in buffer pH, temperature, or enzyme source (e.g., recombinant vs. tissue-derived) significantly impact results.

- Cross-validate with orthogonal assays : Pair enzymatic inhibition data with cellular viability assays (e.g., MTT) to confirm target-specific effects .

- Meta-analysis : Compare datasets from structurally related pyrimidine derivatives to identify trends in potency and selectivity .

Q. What strategies improve the compound’s thermal stability and solubility for formulation studies?

- Methodology :

- Coordination chemistry : Formulate metal complexes (e.g., Cu²⁺ or Mn²⁺) to enhance thermal stability. Pyrimidine-5-carboxylic acid-copper complexes exhibit higher decomposition temperatures (>300°C) compared to free ligands .

- Salt formation : Convert the carboxylic acid to a sodium or choline salt to improve aqueous solubility, as demonstrated for analogous pyrimidine derivatives .

Q. What computational approaches are effective for predicting the compound’s pharmacokinetic (PK) properties?

- Methodology :

- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways.

- ADMET profiling : Use tools like SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration. For example, piperidine-containing compounds often show moderate CNS penetration due to their basic nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.